3-(3-Bromophenyl)-2,2-difluoropropanoic acid
Description
3-(3-Bromophenyl)-2,2-difluoropropanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromine atom at the 3-position of the phenyl ring and two fluorine atoms at the β-carbon of the propanoic acid chain. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery due to its unique electronic and steric properties. The difluoromethyl group enhances metabolic stability and acidity (pKa ~2.5–3.5), while the bromine substituent facilitates participation in cross-coupling reactions for further functionalization .
Properties
Molecular Formula |
C9H7BrF2O2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
OIVNYWWRVWLPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 3-bromophenylpropanoic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reactions. For example, in a substitution reaction, the bromine atom may be replaced by an iodine atom, resulting in 3-(3-Iodophenyl)-2,2-difluoropropanoic acid.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid typically involves a multi-step reaction process. A notable synthetic route includes the reaction of bromobenzaldehyde with ethyl bromodifluoroacetate, leading to intermediates that are subsequently transformed into the final product through hydroxy reduction and hydrolytic degreasing reactions. This method is advantageous due to its simplicity and high yield, making it suitable for industrial production .
Agrochemical Applications
One of the primary applications of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid is as a beta-oxidation process inhibitor in pest control. This compound has been identified as effective in disrupting the metabolic pathways of pests, thereby enhancing the efficacy of pest control strategies. Its role in pheromone biosynthesis further underscores its utility in agricultural applications, where it can be used to manipulate pest behavior and reduce crop damage .
Pharmaceutical Potential
In the realm of pharmaceuticals, 3-(3-Bromophenyl)-2,2-difluoropropanoic acid has garnered attention for its potential as an intermediate in drug development. The introduction of fluorine atoms into organic molecules often enhances their biological activity and stability due to the unique properties of carbon-fluorine bonds. This compound's structure allows for modifications that can lead to novel therapeutic agents targeting various diseases .
Case Studies: Medicinal Chemistry
Several studies have explored the medicinal applications of difluorinated compounds similar to 3-(3-Bromophenyl)-2,2-difluoropropanoic acid:
- Inflammatory Diseases : Research indicates that compounds with similar structures can inhibit pathways related to cytokine production, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Cancer Therapy : The compound's ability to modulate biological pathways suggests it could be investigated for use in cancer therapies, particularly those targeting tumor necrosis factor (TNF) production and related signaling pathways .
Comparative Data Table
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Agrochemistry | Beta-oxidation inhibitor | Disrupts metabolic pathways in pests |
| Pharmaceutical Chemistry | Drug development intermediate | Enhances biological activity through fluorination |
| Inflammatory Diseases | Potential treatment for rheumatoid arthritis | Inhibits cytokine production |
| Cancer Therapy | Targeting TNF pathways | Modulates inflammatory responses |
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-2,2-difluoropropanoic acid exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs differ in substituent positions or halogens on the phenyl ring or propanoic acid chain (Table 1).
Table 1: Structural Comparison of Bromophenyl Propanoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents (Phenyl Ring) | Substituents (Propanoic Acid Chain) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3-(3-Bromophenyl)-2,2-difluoropropanoic acid | Not explicitly provided | C₉H₇BrF₂O₂ | 3-Bromo | 2,2-Difluoro | 265.05 |
| 3-(4-Bromophenyl)-2,2-difluoropropanoic acid | 1710091-83-0 | C₉H₇BrF₂O₂ | 4-Bromo | 2,2-Difluoro | 265.05 |
| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 1261814-91-8 | C₉H₈BrFO₂ | 3-Bromo, 2-Fluoro | None | 247.06 |
| 3-(3-Bromo-4-chlorophenyl)propanoic acid | 1261438-75-8 | C₉H₈BrClO₂ | 3-Bromo, 4-Chloro | None | 265.52 |
| 3-(3-Bromo-5-fluorophenyl)propanoic acid | 1261680-57-2 | C₉H₈BrFO₂ | 3-Bromo, 5-Fluoro | None | 247.06 |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | 174603-55-5 | C₉H₈BrFO₂ | 2-Bromo, 4-Fluoro | None | 247.06 |
| 3-(3-Bromophenyl)-3-oxopropanoic acid | 1000556-86-4 | C₉H₇BrO₃ | 3-Bromo | 3-Oxo | 243.06 |
Key Observations :
- Positional Isomerism: The 3-bromo vs. 4-bromo substitution (e.g., 3-(3-bromophenyl) vs. 3-(4-bromophenyl)) alters electronic distribution, impacting dipole moments and receptor-binding affinity.
- Halogen Diversity: Chlorine (in 3-(3-Bromo-4-chlorophenyl)propanoic acid) increases molecular weight and lipophilicity (logP ~2.8) compared to fluorine-substituted analogs (logP ~2.3) .
- Functional Groups: The 3-oxo group in 3-(3-bromophenyl)-3-oxopropanoic acid introduces keto-enol tautomerism, increasing acidity (pKa ~1.5–2.0) compared to the difluoro analog .
Physicochemical Properties
- Acidity: The 2,2-difluoro group in the target compound lowers the pKa (~2.8–3.2) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing solubility in aqueous buffers .
- Lipophilicity: Bromine increases logP by ~0.5–1.0 compared to non-halogenated propanoic acids. Difluoro substitution slightly reduces logP due to electronegativity .
- Thermal Stability : The 4-bromo isomer (m.p. ~150–155°C) exhibits higher melting points than 3-bromo analogs (m.p. ~130–140°C) due to improved crystal packing .
Biological Activity
Overview of 3-(3-Bromophenyl)-2,2-difluoropropanoic Acid
3-(3-Bromophenyl)-2,2-difluoropropanoic acid is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.
Antitumor Activity
Several studies have investigated the antitumor properties of fluorinated compounds. For instance, compounds similar to 3-(3-Bromophenyl)-2,2-difluoropropanoic acid have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Properties
Research indicates that certain derivatives of difluoropropanoic acids exhibit anti-inflammatory effects. This activity may be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The bromophenyl group could enhance these effects by improving binding affinity to target proteins.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of 3-(3-Bromophenyl)-2,2-difluoropropanoic acid on human cancer cell lines.
- Findings : The compound displayed significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Research :
- Objective : To assess the anti-inflammatory potential of related difluoropropanoic acids.
- Findings : Compounds exhibited a reduction in inflammatory markers in vitro and in vivo models. The bromophenyl moiety was found to enhance the anti-inflammatory activity compared to non-fluorinated analogs.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
